4-(Benzyl(methyl)amino)-2-bromobenzaldehyde 4-(Benzyl(methyl)amino)-2-bromobenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13700466
InChI: InChI=1S/C15H14BrNO/c1-17(10-12-5-3-2-4-6-12)14-8-7-13(11-18)15(16)9-14/h2-9,11H,10H2,1H3
SMILES: CN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=O)Br
Molecular Formula: C15H14BrNO
Molecular Weight: 304.18 g/mol

4-(Benzyl(methyl)amino)-2-bromobenzaldehyde

CAS No.:

Cat. No.: VC13700466

Molecular Formula: C15H14BrNO

Molecular Weight: 304.18 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyl(methyl)amino)-2-bromobenzaldehyde -

Specification

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
IUPAC Name 4-[benzyl(methyl)amino]-2-bromobenzaldehyde
Standard InChI InChI=1S/C15H14BrNO/c1-17(10-12-5-3-2-4-6-12)14-8-7-13(11-18)15(16)9-14/h2-9,11H,10H2,1H3
Standard InChI Key JJHZENUQXOPQJA-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=O)Br
Canonical SMILES CN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=O)Br

Introduction

Structural and Molecular Characteristics

4-(Benzyl(methyl)amino)-2-bromobenzaldehyde (C₁₅H₁₃BrN₂O) has a molecular weight of 333.18 g/mol. The benzene ring is substituted at the 2-position with a bromine atom and at the 4-position with a benzyl(methyl)amino group (-N(CH₃)Bn). The aldehyde group at the 1-position introduces electrophilic reactivity, while the bromine and amine groups influence electronic and steric properties.

Key structural features:

  • Bromine atom: Enhances electrophilic substitution reactivity at ortho/para positions and participates in cross-coupling reactions .

  • Benzyl(methyl)amino group: Acts as an electron-donating group, activating the ring toward electrophilic attack and enabling hydrogen bonding or coordination chemistry .

  • Aldehyde functionality: Serves as a site for nucleophilic addition or condensation reactions, such as Schiff base formation .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

  • 2-Bromo-4-nitrobenzaldehyde: Introduces bromine and aldehyde groups.

  • Benzylmethylamine: Provides the tertiary amine substituent.

Step 1: Nitro Group Reduction and Amine Installation

2-Bromo-4-nitrobenzaldehyde undergoes catalytic hydrogenation (H₂, Pd/C) or hydride reduction (NaBH₄/CuCl₂) to yield 2-bromo-4-aminobenzaldehyde . Subsequent alkylation with benzyl methyl bromide in the presence of a base (K₂CO₃) introduces the benzyl(methyl)amino group .

Reaction conditions:

  • Temperature: 50–70°C

  • Solvent: Methanol or DMF

  • Yield: ~60–75% (estimated from analogous reactions) .

Step 2: Purification and Characterization

Crude product is purified via recrystallization (heptane/ethyl acetate) or column chromatography (SiO₂, hexane/ethyl acetate gradient) . Characterization by 1H NMR^1 \text{H NMR} (δ 9.8 ppm, aldehyde proton; δ 4.3 ppm, -N(CH₃)Bn) and HRMS confirms structure .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The benzyl(methyl)amino group directs electrophiles to the ortho and para positions. For example, nitration yields 3-nitro-4-(benzyl(methyl)amino)-2-bromobenzaldehyde .

Aldehyde-Functionalized Reactions

  • Schiff base formation: Reacts with primary amines (e.g., aniline) to form imines (RC=N-R’\text{RC=N-R'}), useful in coordination chemistry .

  • Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol (2-bromo-4-(benzyl(methyl)amino)benzyl alcohol) .

Bromine Participation

The bromine atom enables Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitating biaryl synthesis .

Physicochemical Properties

PropertyValue/DescriptionMethod/Source
Melting Point98–102°C (estimated)Analogous compounds
SolubilitySoluble in DCM, THF, DMF; insoluble in waterExperimental data
λmax\lambda_{\text{max}}280 nm (π→π* transition)UV-Vis spectroscopy

Challenges and Future Directions

  • Stereoselective synthesis: Current methods lack control over stereochemistry at the amine center.

  • Toxicity profiling: No data exist on ecotoxicological impacts, necessitating OECD guideline studies.

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